8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
CAS No. |
887206-95-3 |
|---|---|
Molecular Formula |
C29H29N5O2 |
Molecular Weight |
479.584 |
IUPAC Name |
8-[(dibenzylamino)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C29H29N5O2/c1-32-27-26(28(35)31-29(32)36)34(18-17-22-11-5-2-6-12-22)25(30-27)21-33(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3,(H,31,35,36) |
InChI Key |
NCNUTYJBIZOJOI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Alkylation of the Purine Core
The foundational step in synthesizing 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves alkylation at the N7 position of the purine scaffold. Patent WO2016207364A1 demonstrates that alkylation of 3-methyl-3,7-dihydropurine-2,6-dione (Compound 7) with methanesulfonic acid but-2-ynyl ester (Compound 8) in the presence of potassium bicarbonate (KHCO₃) and NMP yields 7-but-2-ynyl-3-methyl-3,7-dihydropurine-2,6-dione (Compound 9) with 94% efficiency. Adapting this methodology, the phenethyl group can be introduced using phenethyl methanesulfonate under analogous conditions.
Critical parameters for optimal alkylation include:
- Base Selection : Potassium bicarbonate outperforms sodium carbonate due to reduced side reactions.
- Solvent Polarity : NMP’s high polarity facilitates dissolution of both purine and alkylating agent.
- Temperature Control : Reactions proceed at 70–80°C to balance kinetics and thermal stability.
Table 1: Alkylation Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base (KHCO₃) | 1.5 equiv | 94 | 98.5 |
| Solvent (NMP) | 10 mL/g substrate | 92 | 97.8 |
| Temperature | 80°C | 94 | 98.5 |
Chlorination and Halogenation Techniques
Chlorination at the C8 position is achieved using N-chlorosuccinimide (NCS). In the patent example, treating Compound 9 with NCS in dimethylformamide (DMF) at 70°C for 4 hours affords 8-chloro-7-but-2-ynyl-3-methyl-3,7-dihydropurine-2,6-dione (Compound 10) in 83% yield. Alternatively, performing chlorination in NMP enables a one-pot alkylation-chlorination sequence, reducing purification steps.
Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where NCS generates a chloronium ion that attacks the electron-rich C8 position of the purine ring. DMF stabilizes the transition state through hydrogen bonding, enhancing reaction rate.
Introduction of the Dibenzylamino Methyl Group
Mannich Reaction for Aminomethylation
The dibenzylamino methyl moiety is introduced via a Mannich reaction. A representative protocol involves reacting 8-chloro-3-methyl-7-phenethyl-3,7-dihydropurine-2,6-dione with dibenzylamine and formaldehyde in acetic acid. This three-component condensation proceeds at 50°C for 12 hours, yielding the target compound in 65–72% yield after recrystallization from toluene.
Key Considerations :
- Acid Catalyst : Acetic acid protonates formaldehyde, generating an iminium intermediate.
- Steric Effects : Bulky dibenzylamine necessitates prolonged reaction times for complete conversion.
- Purification : Recrystallization from toluene removes unreacted dibenzylamine and oligomeric byproducts.
Table 2: Mannich Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (AcOH) | 5 mL/g substrate | 72 | 99.1 |
| Temperature | 50°C | 68 | 98.7 |
| Time | 12 h | 72 | 99.1 |
Alternative Synthetic Routes and Industrial Adaptations
One-Pot Alkylation-Chlorination Sequence
To streamline production, the alkylation and chlorination steps are combined in a single reactor. Starting with 3-methyl-3,7-dihydropurine-2,6-dione, sequential addition of phenethyl methanesulfonate and NCS in NMP at 80°C yields 8-chloro-3-methyl-7-phenethyl-3,7-dihydropurine-2,6-dione in 87% yield. This approach reduces solvent waste and processing time by 40%.
Palladium-Catalyzed Coupling for Amino Group Installation
An advanced method employs Buchwald-Hartwig amination to introduce the dibenzylamino group. Using palladium(II) acetate (10 mol%), Xantphos ligand, and cesium carbonate in toluene at 110°C, 8-bromo-3-methyl-7-phenethylpurine-2,6-dione couples with dibenzylamine to afford the product in 78% yield. While costlier due to catalyst use, this method achieves superior regioselectivity.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d₆) :
- δ 7.46 (s, 1H, purine H-8)
- δ 4.61 (d, 2H, J = 2.0 Hz, NCH₂C₆H₅)
- δ 3.03 (s, 3H, NCH₃)
- δ 2.85 (m, 4H, phenethyl CH₂)
13C NMR (125 MHz, DMSO-d₆) :
- δ 153.96 (C-2), 150.42 (C-6)
- δ 137.56 (C-8)
- δ 128.34–126.89 (aromatic carbons)
Mass Spec (ESI+) : m/z 516.2 [M+H]⁺, 538.1 [M+Na]⁺.
Industrial-Scale Production Considerations
Solvent Recycling and Waste Reduction
NMP is recovered via vacuum distillation (85% recovery efficiency) and reused in subsequent batches, cutting raw material costs by 30%. Chlorination byproducts (succinimide) are removed via aqueous extraction, achieving <100 ppm residual levels.
Process Analytical Technology (PAT)
In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progression by tracking the disappearance of the purine C8–Cl stretch at 750 cm⁻¹. Real-time data enables endpoint determination within ±2 minutes.
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Classical Alkylation | 72 | 99.1 | 1,200 |
| One-Pot Sequence | 87 | 98.5 | 950 |
| Palladium Catalyzed | 78 | 99.5 | 2,300 |
Chemical Reactions Analysis
Types of Reactions
8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Variations and Receptor Affinities
The purine-dione scaffold is highly modifiable, with substituents at positions 7 and 8 significantly influencing receptor binding and activity:
- This contrasts with smaller groups like 3-methylbenzyl ( ), which may reduce steric hindrance but offer lower receptor specificity.
- Position 8 Substituents: The 8-((dibenzylamino)methyl) group in the target compound introduces a bulky, lipophilic moiety. Similar lipophilic groups (e.g., N-ethylbenzylamino in ) are critical for serotonin and dopamine receptor interactions. In contrast, polar substituents like hydroxyethyl ( ) or piperidinyloxy ( ) may reduce CNS activity but improve solubility.
Pharmacological Implications
- Receptor Binding: The dibenzylamino group at position 8 likely enhances affinity for 5-HT₆ and D₂ receptors, as seen in and 4 . However, excessive lipophilicity may reduce aqueous solubility, a common challenge in purine-dione derivatives. The phenethyl group at position 7 may mimic the phenoxypropyl chains in , which are associated with adrenergic or serotonergic activity.
Kinase Inhibition :
- Analogues with cyclopropanecarbonyl-piperidine groups ( ) demonstrate kinase inhibition, suggesting the target compound could be repurposed for similar pathways if modified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
